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Hsp70 subfamily B suppressor protein - 149954-60-9

Hsp70 subfamily B suppressor protein

Catalog Number: EVT-1516621
CAS Number: 149954-60-9
Molecular Formula: C6H12N2O2
Molecular Weight: 0
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Product Introduction

Overview

The Hsp70 subfamily B suppressor protein is part of the larger family of 70 kilodalton heat shock proteins, which are highly conserved across various organisms. These proteins play crucial roles in cellular processes, particularly in protein folding, protection against stress-induced damage, and maintaining cellular homeostasis. The Hsp70 family comprises multiple isoforms, each with distinct expression patterns and functions, making them integral to cellular stress responses and proteostasis mechanisms.

Source

Hsp70 proteins are encoded by a multigene family in humans, with several functional genes mapped across different chromosomes. For instance, Hsp70-1 and Hsp70-2 are two major stress-inducible isoforms that differ minimally in their amino acid sequences but exhibit significant functional overlap. Other members include Hsp70-5 (BiP), which is primarily expressed in the endoplasmic reticulum, and Hsp70-12A and Hsp70-12B, which have specific roles in endothelial cells and muscle tissue respectively .

Classification

Hsp70 proteins can be classified based on their cellular localization and functional roles:

  • Cytosolic Hsp70s: Such as Hsp70-1 and Hsp70-2, involved in general protein folding and stress response.
  • Endoplasmic Reticulum (ER) Hsp70s: Like Hsp70-5 (BiP), which assists in protein maturation within the ER.
  • Mitochondrial Hsp70s: Such as glucose-regulated protein 75, which is essential for mitochondrial protein import and folding .
Synthesis Analysis

Methods

The synthesis of Hsp70 proteins typically occurs in response to stress conditions such as elevated temperatures or toxic substances. This process is regulated at the transcriptional level by heat shock factors that bind to heat shock elements in the promoter regions of Hsp70 genes.

Technical Details

The synthesis involves several steps:

  1. Transcription: Heat shock factors initiate transcription of Hsp70 genes.
  2. Translation: The resulting mRNA is translated into protein in the cytoplasm.
  3. Post-translational Modifications: Newly synthesized proteins may undergo modifications such as phosphorylation or acetylation that can affect their stability and function .
Molecular Structure Analysis

Structure

Hsp70 proteins consist of two primary domains:

  • Nucleotide-Binding Domain (NBD): Located at the N-terminus, responsible for ATP binding and hydrolysis.
  • Substrate-Binding Domain (SBD): Located at the C-terminus, interacts with unfolded or misfolded proteins.

The NBD is composed of four subdomains that form a cleft for ATP binding, while the SBD contains two subdomains that facilitate substrate interaction .

Data

Crystallographic studies have revealed that the NBD undergoes conformational changes upon ATP binding, which is crucial for its function as a molecular chaperone. The structural integrity of both domains is essential for the chaperone activity of Hsp70 .

Chemical Reactions Analysis

Reactions

Hsp70 functions primarily through ATP-dependent cycles:

  1. ATP Binding: The binding of ATP to the NBD induces a conformational change that opens the SBD.
  2. Substrate Binding: Unfolded or misfolded proteins bind to the SBD.
  3. ATP Hydrolysis: Hydrolysis of ATP to adenosine diphosphate triggers a conformational change that stabilizes the substrate interaction.
  4. Release: ADP dissociation leads to substrate release or refolding .

Technical Details

The efficiency of these cycles is influenced by co-chaperones such as J-domain proteins and nucleotide exchange factors that assist in substrate transfer and ATP recycling .

Mechanism of Action

Process

Hsp70 acts as a molecular chaperone by:

  1. Preventing Aggregation: By binding to nascent polypeptides, it prevents them from aggregating under stress conditions.
  2. Facilitating Folding: It assists in the correct folding of proteins by providing an environment conducive to proper conformation.
  3. Targeting for Degradation: Misfolded proteins can be directed towards proteolytic pathways when refolding fails .

Data

Studies have shown that dysregulation of Hsp70 expression is linked to various diseases, including cancer, where it often correlates with poor prognosis due to its role in promoting cell survival under stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 70 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels and high temperatures.
  • Activity Dependence: Activity relies on ATP binding; without ATP, the protein remains inactive .
Applications

Scientific Uses

Hsp70 proteins are pivotal in several scientific fields:

  • Cancer Research: Targeting Hsp70 has therapeutic potential due to its role in tumor cell survival.
  • Neurodegenerative Diseases: Enhancing Hsp70 expression may protect against protein aggregation associated with diseases like Alzheimer's.
  • Stress Biology: Understanding Hsp70 functions aids in elucidating cellular responses to environmental stresses .
Introduction to the Hsp70 Superfamily and Subfamily Classification

Evolutionary Conservation and Phylogenetic Diversity of Hsp70 Chaperones

The Hsp70 chaperone family represents one of evolution's most remarkable conservation successes, maintaining core structural domains across organisms spanning bacteria to humans. These molecular chaperones exhibit >75% sequence conservation in their ATPase domains across species, underscoring their fundamental role in cellular protein homeostasis [2] [6]. This exceptional conservation extends to functional mechanisms, where even Drosophila Hsp70 can complement mammalian Hsp70 functions during thermal stress [5]. The human genome encodes at least 13 functional HSP70 genes distributed across multiple chromosomes, with several additional pseudogenes reflecting complex evolutionary trajectories involving gene duplications, deletions, and divergence events [6].

Phylogenetic analysis reveals that HSP70 diversification accelerated in vertebrate lineages, coinciding with increasing proteostatic challenges in complex multicellular organisms. This expansion generated specialized isoforms residing in specific subcellular compartments (cytosol, ER, mitochondria) with compartment-specific functions [6] [8]. The major histocompatibility complex (MHC) class III region on chromosome 6p21.33 harbors three closely related HSP70 genes (HSPA1A, HSPA1B, HSPA1L), indicative of relatively recent duplication events [7]. Non-MHC HSP70 genes are distributed across chromosomes 1, 5, 9, 11, 14, 20, and 21, each with distinct expression patterns and functional specializations [6].

Table 1: Evolutionary Conservation of Hsp70 Domains Across Species

DomainFunctionConservation LevelKey Conserved Motifs
NBD (Nucleotide-Binding Domain)ATP hydrolysis, allosteric regulation>75% identity across kingdomsATP-binding cassette, Walker A/B motifs
SBDβ (Substrate-Binding Domain β-sheet)Substrate peptide binding~60% identityHydrophobic binding pocket, L1,2,3 loops
SBDα (Lid Subdomain)Substrate trapping, regulationModerate conservationHelical structure, EEVD motif (cytosolic)
Interdomain LinkerCoupling NBD-SBD allosteryVariable lengthConserved hydrophobic residues

Structural and Functional Classification of Hsp70 Subfamilies (Hsp70A, Hsp70B, Hsp110/SSE)

The human Hsp70 superfamily comprises three principal structural and functional subclasses defined by domain architecture, constitutive versus inducible expression patterns, and specific co-chaperone interactions:

  • Hsp70A (Classical Hsp70s): This subfamily includes the major stress-inducible cytosolic isoforms (Hsp70-1/HSPA1A and Hsp70-2/HSPA1B) and constitutive cognates (Hsc70/HSPA8). These proteins contain the canonical architecture: a ~44 kDa N-terminal ATPase domain (NBD), an ~18 kDa substrate-binding domain (SBD) with β-sandwich structure, and a ~10 kDa C-terminal lid domain (SBDα) [3] [10]. The SBDα functions as a regulated lid that traps substrates in the ADP-bound state while opening for substrate exchange when ATP is bound [2] [8]. Functionally, Hsp70A members participate in de novo protein folding, protein translocation across membranes, protein complex assembly, and stress protection [5] [6].

  • Hsp70B (Specialized Inducibles): Represented primarily by HSPA6 (Hsp70B') and HSPA7 (Hsp70B), this subfamily exhibits strict stress-inducibility with negligible basal expression under non-stress conditions [1] [6]. Structurally, they maintain the core NBD-SBD organization but display distinctive sequence variations in the interdomain linker and substrate-binding loops. Crucially, Hsp70B proteins lack homologs in rodent genomes, indicating primate-specific evolutionary innovation [1] [6]. Their functions center on specialized stress responses to proteasome inhibition, heavy metal exposure (zinc), and inflammatory signals [1] [10].

  • Hsp110/SSE (Nucleotide Exchange Factors): Now classified as Hsp70 homologs (HSPH family), these larger proteins (~100 kDa) feature an expanded NBD and an elongated substrate-binding domain [8]. They diverged early from canonical Hsp70s and primarily function as potent nucleotide exchange factors (NEFs) that accelerate ADP release from Hsp70A and Hsp70B chaperones, thereby resetting the chaperone cycle [8] [10]. Some members also exhibit holdase chaperone activity, directly binding aggregation-prone substrates under severe stress.

Table 2: Structural and Functional Features of Human Hsp70 Subfamilies

FeatureHsp70A SubfamilyHsp70B SubfamilyHsp110/SSE Subfamily
Representative MembersHSPA1A, HSPA1B, HSPA8HSPA6, HSPA7HSPH1, HSPH2, HSPH4
Basal ExpressionConstitutive (HSPA8) or stress-inducible (HSPA1A/B)Strictly stress-inducibleConstitutive/stress-inducible
Domain ArchitectureNBD + SBDβ + SBDαNBD + SBDβ + SBDα (divergent linker)Expanded NBD + elongated SBD
Rodent HomologsPresentAbsentPresent
Key FunctionsDe novo folding, translocation, stress protectionSpecialized stress response (proteotoxic, zinc)Nucleotide exchange, holdase activity
Co-chaperone SpecificityBroad JDP and NEF interactionsSelective cofactor engagementAct as NEFs for Hsp70A/B

Defining the Hsp70 Subfamily B: Genomic Organization and Isoform Diversity

The Hsp70B subfamily encompasses two principal human members: HSPA6 (Hsp70B') and HSPA7 (Hsp70B), encoded by tightly linked genes within the chromosome 1q23 locus [6] [10]. This genomic arrangement suggests tandem duplication from a common ancestor. HSPA6 encodes a full-length 643-amino acid functional chaperone, while HSPA7 is considered a pseudogene in humans, encoding a truncated 367-amino acid protein lacking functional domains [6]. Both genes share an intronless genomic structure, characteristic of stress-responsive genes requiring rapid transcriptional activation [1] [6].

Expression profiling reveals that HSPA6 exhibits negligible basal expression in most somatic cells under physiological conditions but demonstrates robust inducibility under specific stressors. Notably, Hsp70B' induction displays stressor-specific patterns distinct from Hsp70A members:

  • Proteasome Inhibition: MG132 and other proteasome inhibitors potently induce HSPA6 transcription, exceeding Hsp70A responses in certain cell types [1].
  • Heavy Metals: Zinc (ZnSO₄) uniquely activates Hsp70B' expression in human colonocytes without parallel Hsp72 induction [1].
  • Thermal Stress: Heat shock (42.5°C) induces HSPA6 but with delayed kinetics compared to HSPA1A [1].
  • Immunomodulatory Contexts: HSPA6 is highly expressed in human regulatory B cells (Bregs), specifically the CD19+CD24hiCD27+ subset, where it contributes to immunosuppressive functions [4] [10].

The functional specialization of Hsp70B' extends to its interaction networks. While it cooperates with core co-chaperones like Hsp40 (DNAJA1), its stress-specific induction suggests engagement with specialized partners during proteotoxic crises. Emerging evidence indicates roles in maintaining viability during proteasome dysfunction and modulating immune responses through extracellular release [1] [10]. Its absence in rodent models presents challenges for translational research but highlights its potential role in primate-specific stress adaptation pathways.

Table 3: Genomic and Expression Features of Hsp70B Subfamily Members

FeatureHSPA6 (Hsp70B')HSPA7 (Hsp70B)
Gene LocationChromosome 1q23Chromosome 1q23
Genomic StructureIntronlessIntronless
Protein Length643 amino acids367 amino acids (truncated)
Expression PatternStrictly stress-inducibleVery low/undetectable
Key InducersProteasome inhibitors (MG132), Zinc, Heat shock, CytokinesNot established
Cell-Type SpecificityUbiquitous (inducible); High in BregsNot established
Functional StatusFunctional chaperonePseudogene (presumed non-functional)
Protein DomainsFull NBD, SBDβ, SBDαPartial NBD, incomplete SBD

Properties

CAS Number

149954-60-9

Product Name

Hsp70 subfamily B suppressor protein

Molecular Formula

C6H12N2O2

Synonyms

Hsp70 subfamily B suppressor protein

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